2,5-Diethyltetrahydro-2H-pyran-2-methanol
Description
Contextualization within Tetrahydropyran (B127337) Chemistry Research
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a fundamental scaffold in organic chemistry. sigmaaldrich.com Its derivatives are widespread in nature and are core components of many biologically active molecules and synthetic compounds. Research in tetrahydropyran chemistry is robust, with numerous methods developed for the synthesis and functionalization of the THP ring. These strategies are often driven by the need to access complex molecular architectures found in natural products and pharmaceuticals.
Significance of Substituted Tetrahydropyrans in Organic Chemistry Research
Substituted tetrahydropyrans are of significant interest to organic chemists due to their prevalence in a wide array of bioactive compounds. The stereochemical arrangement of substituents on the THP ring can have a profound impact on a molecule's biological activity, making the development of stereoselective synthetic methods a key area of research. These methods include Prins cyclizations, hetero-Diels-Alder reactions, and various metal-catalyzed cyclizations. The resulting substituted tetrahydropyrans are often used as building blocks in the total synthesis of complex natural products.
Overview of Academic Research Directions for 2,5-Diethyltetrahydro-2H-pyran-2-methanol
Direct academic research focusing specifically on this compound is exceptionally limited. The majority of available information on this compound is found in chemical supplier catalogs and compound databases.
A notable related study by Karpyak and colleagues describes the synthesis of a closely related unsaturated precursor, 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol . scispace.com This synthesis was achieved through a Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. The study focused on the kinetic regularities of the joint production of the dihydropyran methanol (B129727) derivative and its corresponding carboxylate salt. scispace.com
Due to the scarcity of published research, detailed findings and extensive data tables for this compound are not available at this time. The compound remains a largely uncharacterized molecule within the broader family of substituted tetrahydropyrans.
Structure
3D Structure
Properties
CAS No. |
84642-63-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2,5-diethyloxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
JNABADRJMWPQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OC1)(CC)CO |
Origin of Product |
United States |
Synthetic Strategies for 2,5 Diethyltetrahydro 2h Pyran 2 Methanol and Analogues
Established Synthetic Routes
Established methods for the synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol and its derivatives often rely on fundamental organic reactions that have been well-documented and optimized over time.
Cannizzaro Reaction-Based Methodologies
The Cannizzaro reaction provides a direct route to this compound from its corresponding aldehyde. This reaction involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. wikipedia.orgpurechemistry.org Stanislao Cannizzaro first reported this transformation in 1853. wikipedia.orgpurechemistry.org
The synthesis of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol has been achieved via the Cannizzaro reaction starting from 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. scispace.comresearchgate.net In this redox reaction, two molecules of the aldehyde react in the presence of a strong base. One molecule is reduced to the primary alcohol (this compound), while the other is oxidized to the corresponding carboxylate salt (sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate). scispace.comresearchgate.net
The reaction mechanism proceeds through a two-stage process:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. purechemistry.orgchemistrysteps.com
Hydride Transfer: The intermediate collapses, reforming the carbonyl group and transferring a hydride ion to a second aldehyde molecule, which is thereby reduced to an alkoxide. purechemistry.orgchemistrysteps.com
This method is particularly effective for aldehydes that lack alpha-hydrogens, preventing competing reactions like the aldol (B89426) condensation. wikipedia.orgpurechemistry.org The joint synthesis of the alcohol and the sodium salt of the corresponding carboxylic acid has been investigated, with optimal reaction conditions established to maximize yield. scispace.comresearchgate.net
| Starting Material | Reagent | Products | Yield (%) |
| 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | Sodium Hydroxide | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol and Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate | ~96% (combined) scispace.com |
Esterification Routes for Related Methanol (B129727) Derivatives
Esterification is a fundamental reaction used to produce esters from alcohols. For derivatives of this compound, this involves reacting the primary alcohol group with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride.
This process is typically catalyzed by an acid. researchgate.net The reaction of tetrahydropyran-containing alcohols with various carboxylic acids (or their derivatives) has been shown to produce a range of novel esters. nih.gov For instance, alcohols derived from the reduction of tetrahydropyran-based carboxylic acids can be subsequently reacted with acyl chlorides to yield the desired ester products. nih.gov This general principle is applicable to this compound, allowing for the synthesis of a diverse library of ester analogues by varying the carboxylic acid component.
| Alcohol Reactant | Carboxylic Acid/Derivative | Catalyst | Product |
| This compound | Acetic Acid | Sulfuric Acid | 2,5-Diethyltetrahydro-2H-pyran-2-yl)methyl acetate |
| This compound | Propanoic Acid | Boron Trifluoride Etherate | (2,5-Diethyltetrahydro-2H-pyran-2-yl)methyl propanoate |
| This compound | Benzoyl Chloride | Pyridine (B92270) | (2,5-Diethyltetrahydro-2H-pyran-2-yl)methyl benzoate |
Advanced Stereoselective Synthesis Approaches for Pyran Scaffolds
Modern synthetic chemistry increasingly focuses on controlling the three-dimensional arrangement of atoms. For tetrahydropyran (B127337) scaffolds, which often contain multiple stereocenters, advanced stereoselective methods are crucial.
Asymmetric Catalysis in Tetrahydropyran Synthesis
Asymmetric catalysis utilizes chiral catalysts to produce enantiomerically enriched products from prochiral substrates. This approach is highly valuable for synthesizing optically active tetrahydropyrans. rsc.org
Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in this area. rsc.orgnih.gov For example, cascade reactions involving Michael additions and Henry reactions, catalyzed by squaramide-based organocatalysts derived from cinchona alkaloids, can construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.gov
Transition metal catalysis also plays a key role. Ruthenium-catalyzed reactions, such as dynamic kinetic resolution (DKR) and cycloisomerization, have been successfully applied to the asymmetric synthesis of functionalized tetrahydropyran structures. nih.gov These methods allow for the efficient construction of the pyran ring while establishing key stereocenters in a single operation. nih.gov
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful and versatile reaction for the formation of cyclic olefins, including tetrahydropyran rings. wikipedia.orgorganic-chemistry.org The reaction employs transition metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to intramolecularly couple two terminal alkene functionalities. wikipedia.org
The synthesis of the tetrahydropyran scaffold via RCM involves a diene precursor. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene (B1197577). wikipedia.org RCM is known for its high functional group tolerance, allowing for its application in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgacs.orgacs.org The stereoselectivity (E/Z) of the resulting double bond within the ring can often be controlled by the choice of catalyst and the substrate's substitution pattern. organic-chemistry.org
| Catalyst Type | Common Precursor | Key Feature |
| Grubbs' 1st Generation | Acyclic diene ether | High functional group tolerance |
| Grubbs' 2nd Generation | Acyclic diene ether | Higher activity and broader substrate scope organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Acyclic diene ether | Increased stability and recyclability |
Prins Cyclization in Tetrahydropyran Formation
The Prins cyclization is a classic and highly effective method for constructing tetrahydropyran rings. researchgate.net The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.netnih.gov
The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. nih.govbeilstein-journals.org This cyclization typically proceeds through a chair-like transition state, which allows for a high degree of stereocontrol in the formation of substituted tetrahydropyrans. nih.gov The reaction is highly diastereoselective, often yielding cis-2,6-disubstituted products. beilstein-journals.org
However, the classic Prins cyclization can be limited by side reactions, such as the competing oxonia-Cope rearrangement, which can lead to racemization. nih.govbeilstein-journals.org Modern variations, such as the silyl-Prins cyclization, have been developed to overcome some of these limitations and expand the reaction's scope, allowing for the synthesis of highly functionalized tetrahydropyran-4-ones with excellent diastereoselectivity. nih.gov
| Reaction Variant | Key Reagents | Intermediate | Advantage |
| Classic Prins | Homoallylic alcohol, Aldehyde, Lewis/Brønsted Acid | Oxocarbenium ion nih.govbeilstein-journals.org | High stereoselectivity for cis-2,6-substitution beilstein-journals.org |
| Silyl-Prins | Homoallylic alcohol, Aldehyde, Silylating agent | Silylated oxocarbenium ion | Avoids side reactions, high diastereoselectivity nih.gov |
| Prins-Ritter | Homoallylic alcohol, Aldehyde, Nitrile | Nitrilium ion intermediate | Introduces an amido group at the 4-position beilstein-journals.org |
Palladium-Catalyzed Cycloadditions for Pyran Scaffolds
Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the tetrahydropyran ring system. These methods often exhibit high levels of chemo- and stereoselectivity, making them particularly valuable for the synthesis of highly substituted pyran derivatives.
One notable palladium-catalyzed approach involves the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones. This reaction proceeds under mild conditions and provides access to a variety of piperidine derivatives, which can be considered analogues of the pyran scaffold, in moderate to excellent yields rsc.org. The mechanism is believed to involve the in situ formation of an aza-1,4-dipole from the deprotonation of the amido-tethered allyl carbonate rsc.org.
Another innovative strategy is the palladium-catalyzed intramolecular transfer hydrogenation and cycloaddition of p-quinamine-tethered alkylidenecyclopropanes. This method allows for the synthesis of perhydroindole scaffolds rsc.org. Mechanistic studies, including deuterium labeling experiments, suggest that the reaction proceeds through the oxidative addition of Pd(0) to the distal bond of the alkylidenecyclopropane moiety, forming a trimethylenemethane (TMM)–Pd intermediate, which then undergoes transfer hydrogenation rsc.org.
Furthermore, a novel palladium-catalyzed cascade alkoxycarbonylative macrolactonization has been developed to construct tetrahydropyran/tetrahydrofuran-containing bridged macrolactones in a single step from alkendiols nih.gov. This methodology has been successfully applied to the synthesis of the potent anticancer compound 9-demethylneopeltolide nih.gov.
| Catalyst/Reagent | Substrates | Product | Key Features |
| Palladium(0) | Amido-tethered allylic carbonates, Oxazol-5-(4H)-ones | Piperidine derivatives | Mild conditions, moderate to excellent yields rsc.org. |
| Palladium(0) | p-Quinamine-tethered alkylidenecyclopropanes | Perhydroindole scaffolds | Intramolecular transfer hydrogenation and cycloaddition rsc.org. |
| Palladium Catalyst | Alkendiols | Tetrahydropyran/tetrahydrofuran-containing bridged macrolactones | Cascade alkoxycarbonylative macrolactonization, one-step synthesis nih.gov. |
N-Iodosuccinimide (NIS)-Mediated Cyclization Techniques
N-Iodosuccinimide (NIS) is a versatile reagent in organic synthesis, frequently employed as an electrophilic iodine source for various transformations, including iodocyclization reactions to form heterocyclic systems. NIS is a five-membered cyclic dicarboximide compound with an iodo substituent on the nitrogen atom nih.gov.
NIS-mediated cyclization is a powerful strategy for the synthesis of substituted tetrahydropyrans and other heterocycles. For instance, the treatment of γ-(tert-butyldimethylsiloxy)- or γ-(trimethylsiloxy)allenes with NIS leads to the formation of 1-iodo-1-(tetrahydrofuran-2′-yl)ethenes in good yields and with high selectivity for the cis diastereomer capes.gov.br. This demonstrates the utility of NIS in promoting the cyclization of appropriately functionalized acyclic precursors.
In addition to forming tetrahydrofuran (B95107) rings, NIS can be utilized in more complex, multi-component reaction sequences. A consecutive four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles, starting from ortho-haloanilines, terminal alkynes, NIS, and alkyl halides nih.gov. This one-pot synthesis involves a copper-free alkynylation, a base-catalyzed cyclizive indole formation, electrophilic iodination with NIS, and finally, electrophilic trapping of the intermediary indole anion nih.gov.
The reactivity of NIS can be influenced by the presence of other reagents. For example, in the synthesis of N-arylindole-3-carbonitriles, NIS is used in conjunction with Zn(OAc)₂ to mediate the oxidative cyclization of 2-aryl-3-arylamino-2-alkenenitriles researchgate.net.
| Reagent | Substrate | Product | Key Features |
| N-Iodosuccinimide (NIS) | γ-Silyloxyallenes | 1-Iodo-1-(tetrahydrofuran-2′-yl)ethenes | High cis-diastereoselectivity capes.gov.br. |
| N-Iodosuccinimide (NIS) | ortho-Haloanilines, Terminal alkynes, Alkyl halides | Trisubstituted 3-iodoindoles | Consecutive four-component, one-pot synthesis nih.gov. |
| N-Iodosuccinimide (NIS)/Zn(OAc)₂ | 2-Aryl-3-arylamino-2-alkenenitriles | N-Arylindole-3-carbonitriles | Oxidative cyclization researchgate.net. |
Emerging Synthetic Methodologies and Concepts
The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods. This section explores several emerging concepts that are poised to impact the synthesis of tetrahydropyran systems and related heterocycles.
Regioselective Synthesis and C-H Activation in Pyran Systems
The direct and regioselective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to molecular construction. In the context of pyran synthesis, regioselectivity is crucial for controlling the substitution pattern of the heterocyclic ring.
A novel methodology for the construction of functionalized dihydropyrones has been developed via the Petasis reaction, involving amines, glyoxylic acid, and 4-substituted-1,2-oxaborol-2(5H)-ols nih.gov. This reaction proceeds through an intermolecular SN2 cyclization to afford 3,6-dihydro-2H-pyran-2-ones and 5,6-dihydro-2H-pyran-2-ones in a single step with moderate to excellent yields nih.gov.
The challenge of regioselective C-4 alkylation of pyridines has been addressed through the use of a maleate-derived blocking group, which enables precise control in Minisci-type decarboxylative alkylation nih.gov. This approach allows for the inexpensive and scalable synthesis of valuable C-4 alkylated pyridine building blocks nih.gov. While focused on pyridines, the principles of regiocontrol are directly applicable to the synthesis of substituted pyrans.
Furthermore, Rh(I)-catalyzed C-H bond activation/alkenylation/electrocyclization cascade reactions provide a convergent route to diverse 1,2-dihydropyridines from simple and readily available starting materials.
Atom-Level Skeletal Editing of Heterocycles
Skeletal editing is an emerging and powerful strategy in synthetic chemistry that allows for precise, atom-level modifications within the core of a molecular scaffold. This approach offers a transformative way to diversify molecular structures without the need for de novo synthesis researchgate.net.
This concept is particularly relevant for heterocycles, which are central to medicinal chemistry. Single-atom skeletal editing focuses on modifying a ring system by one atom, for example, converting an n-membered ring to an n+1 or n-1 analogue nih.gov. This can be achieved through various transformations, including ring expansions and contractions nih.gov.
Recent advances have demonstrated the ability to insert a nitrogen atom into pyrrolidine rings to form tetrahydropyridazine scaffolds under mild conditions nih.gov. This highlights the potential for atom insertion strategies to access new heterocyclic systems. While this example focuses on nitrogen insertion, the underlying principles could be adapted for the modification of pyran rings.
Skeletal editing can also involve the transmutation of atoms within a ring. For instance, blue-light-promoted sulfenylnitrenes have been used for the late-stage skeletal editing of N-heterocycles chemrxiv.org. This method has a broad substrate scope and is compatible with aqueous reaction conditions, making it a versatile tool for molecular diversification chemrxiv.org.
Green Chemistry Principles in Tetrahydropyran Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edurjpn.org. These principles are increasingly being integrated into the synthesis of pharmaceuticals and other complex molecules, including tetrahydropyrans.
Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries yale.edurjpn.orgjddhs.com. For instance, the use of water as a solvent is highly desirable due to its non-flammable, non-hazardous, and non-toxic nature nih.gov.
Catalysis is another cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric reagents in terms of efficiency and waste reduction yale.eduamazonaws.com. The development of energy-efficient reactions, such as those conducted at ambient temperature and pressure or using microwave-assisted synthesis, also contributes to a more sustainable chemical process yale.edujddhs.com.
Furthermore, the use of renewable feedstocks, derived from biomass, is a critical aspect of green chemistry amazonaws.com. By utilizing renewable starting materials, the dependence on depleting fossil resources can be reduced yale.edu.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Designing processes that minimize or eliminate byproducts nih.gov. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product yale.edurjpn.org. |
| Catalysis | Employing catalytic reagents to reduce waste and improve efficiency yale.eduamazonaws.com. |
| Safer Solvents | Utilizing benign solvents like water or bio-based alternatives jddhs.comnih.gov. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure or use alternative energy sources yale.edujddhs.com. |
| Renewable Feedstocks | Using biomass-derived starting materials to reduce reliance on fossil fuels yale.eduamazonaws.com. |
Ring-Opening Polymerization of Related Pyran Lactones
Ring-opening polymerization (ROP) is a versatile method for the synthesis of biodegradable polymers from cyclic monomers such as lactones. This technique is particularly relevant to the synthesis of functional polyesters and polyethers, which can have applications in biomedical fields.
The ROP of functionalized lactones allows for the preparation of new aliphatic (co)polyesters. For example, the conjugate addition of thiols to α,β-unsaturated valerolactone (5,6-dihydro-2H-pyran-2-one) yields 3-mercaptovalerolactones, which can then undergo ROP to produce functionalized polyesters nih.gov.
Amine-functionalized polyesters are another important class of materials that can be synthesized via the ROP of amine-functionalized lactone monomers elsevierpure.com. These polymers have potential applications in gene and drug delivery elsevierpure.com.
Recent research has focused on the ROP of CO₂-derived lactone monomers, such as 3,6-diethyltetrahydro-2H-pyran-2-one, to produce chemically recyclable polyesters with high molecular weight and narrow molecular weight distribution chemrxiv.org. The development of novel trisubstituted six-membered lactone monomers has allowed for the synthesis of pure linear polymers, which can be recycled back to the monomer under catalytic conditions chemrxiv.org.
The precise placement of functional groups at the chain-ends of polymers prepared by ROP is a significant area of research. Ring-opening metathesis polymerization (ROMP) has been established as a highly functional-group-tolerant living polymerization technique, although this tolerance can limit the number of available end-functionalization reactions 20.210.105.
Mechanistic Investigations of Synthesis Pathways
The synthesis of complex molecules such as this compound relies on a deep understanding of the underlying reaction mechanisms. Computational chemistry has emerged as a powerful tool to elucidate these pathways, providing insights that are often inaccessible through experimental means alone. This section explores the mechanistic details of relevant synthetic routes, focusing on quantum-chemical modeling of disproportionation reactions and computational studies of ring expansion in cyclic ethers.
The Cannizzaro reaction, a disproportionation of aldehydes lacking α-hydrogen atoms in the presence of a strong base, serves as a viable pathway for producing pyran-2-methanol derivatives from corresponding aldehydes. Quantum-chemical modeling has been instrumental in investigating the mechanism of this reaction for heterocyclic pyran aldehydes, which are direct precursors to compounds like this compound.
A detailed study on the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a close analogue, has provided significant mechanistic insights. researchgate.netosi.lv The reaction proceeds in a strongly alkaline medium, leading to the formation of the corresponding alcohol and carboxylic acid. researchgate.net Computational modeling, utilizing the semiempirical RM1 method in the unrestricted Hartree–Fock approximation, was employed to optimize the geometry of reagents and transition states and to calculate their heats of formation. researchgate.netosi.lv
The core of the Cannizzaro reaction mechanism is the hydride transfer step. aip.orgpurechemistry.org Theoretical calculations have identified two potential pathways for this transfer:
One-Center Interaction: The transfer occurs through a transition state involving a single point of interaction.
Two-Center Interaction: The transfer proceeds via a transition state with two centers of interaction. researchgate.netosi.lv
The energy profile of the reaction demonstrates the thermodynamic feasibility of the process. The theoretically calculated thermodynamic parameters show strong agreement with experimental data, validating the proposed hydride transfer mechanism. researchgate.net Density Functional Theory (DFT) has also been widely used to study the Cannizzaro reaction, confirming that the hydride transfer is the rate-determining step. aip.orgsemanticscholar.orgeurjchem.comresearchgate.net
The table below summarizes the calculated heats of formation (ΔHf) for the key species involved in the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, illustrating the energy changes throughout the reaction pathway. researchgate.net
| Compound/Intermediate | Structure | Calculated ΔHf (kcal/mol) |
| Aldehyde Precursor | 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | -80.1 |
| Intermediate Anion | Anion of aldehyde hydrate | -154.5 |
| Transition State 1 | One-center interaction | -148.6 |
| Transition State 2 | Two-center interaction | -147.2 |
| Alcohol Product | 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol | -111.4 |
| Carboxylate Product | Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate | -157.9 |
Data derived from quantum-chemical modeling studies. researchgate.net
These computational findings provide a foundational understanding of the reaction energetics and the structure of the transition states, which is critical for optimizing reaction conditions to synthesize pyran-2-methanol compounds.
Ring expansion reactions offer an alternative and powerful strategy for the synthesis of substituted tetrahydropyrans from smaller cyclic ethers. These rearrangements can create larger, more complex ring systems that are otherwise difficult to access. Computational studies, particularly using Density Functional Theory (DFT), have been crucial in exploring the mechanisms and feasibility of such transformations. researchgate.net
While direct computational studies on the ring expansion to this compound are not prominent, mechanistic investigations into analogous systems provide valuable insights. The general principle involves the rearrangement of a smaller ring, such as a furan or oxetane, or the functionalization and subsequent expansion of an existing pyran ring into a larger ether. clockss.orgrsc.org
For instance, the rearrangement of 6-membered cyclic ethers containing specific functional groups on a side chain can be induced to expand into 7-membered rings. clockss.org Computational methods help to model the transition states and determine the energy barriers associated with these rearrangements, such as those proceeding through Wagner–Meerwein type shifts. researchgate.net
Key aspects elucidated by computational studies include:
Transition State Geometries: DFT calculations can map the entire reaction coordinate, identifying the geometry of key transition states. This helps in understanding the steric and electronic factors that control the reaction's feasibility and stereochemical outcome.
Activation Energies: By calculating the Gibbs free energies of reactants, transition states, and products, the activation barriers for different potential pathways can be compared. researchgate.net This allows for the prediction of the most favorable reaction conditions (e.g., temperature, catalyst) to achieve the desired ring expansion.
Reaction Pathways: Computational models can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways or radical versus ionic intermediates. For example, studies on photoinduced rearrangements of aryl ethers have used DFT to map the pathway involving the formation of spirocyclic intermediates followed by C-O bond cleavage. nih.govacs.org
The table below presents hypothetical comparative energy data for a generic ring expansion of a substituted tetrahydrofuran to a tetrahydropyran, based on typical values found in DFT studies of similar rearrangements.
| Parameter | Pathway A (Concerted) | Pathway B (Stepwise via Intermediate) |
| ΔG‡ (Activation Energy) | 25 kcal/mol | 22 kcal/mol (Rate-determining step) |
| ΔGrxn (Reaction Energy) | -15 kcal/mol | -15 kcal/mol |
| Key Intermediate | None | Carbocationic Intermediate |
These computational approaches are vital for designing novel synthetic routes to complex cyclic ethers like this compound by predicting the outcomes of unexplored ring expansion strategies.
Advanced Spectroscopic Characterization of 2,5 Diethyltetrahydro 2h Pyran 2 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful method for providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net By analyzing various NMR experiments, one can deduce the connectivity of atoms and the spatial relationships between them. For a substituted tetrahydropyran (B127337) like 2,5-Diethyltetrahydro-2H-pyran-2-methanol, NMR is crucial for assigning the structure and determining the relative stereochemistry of the substituents at positions 2 and 5.
Proton NMR (¹H NMR) provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. In this compound, the ¹H NMR spectrum would be complex due to the number of non-equivalent protons and the presence of stereoisomers.
Expected ¹H NMR Chemical Shift Ranges:
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |
| -OH | 1.5 - 3.5 | Broad Singlet | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| -CH₂OH | 3.4 - 3.7 | AB quartet or two doublets | Protons are diastereotopic due to the adjacent chiral center at C2. |
| Ring Protons (-O-CH-) | 3.2 - 4.0 | Multiplet | Protons adjacent to the ring oxygen are most deshielded. |
| Ring Protons (-CH₂-) | 1.2 - 1.9 | Multiplets | Complex overlapping signals from the C3, C4, and C6 protons. |
| Ethyl -CH₂- | 1.3 - 1.7 | Multiplets (e.g., quartet of doublets) | Complex splitting due to coupling with both the methyl protons and the adjacent ring proton. |
| Ethyl -CH₃ | 0.8 - 1.2 | Triplets | Will likely appear as two distinct triplets if the ethyl groups are in different chemical environments. |
This table is predictive and based on spectral data for analogous compounds like tetrahydropyran-2-methanol (B90372) and general principles of ¹H NMR spectroscopy. chemicalbook.comchemicalbook.comresearchgate.net
Analysis of the coupling constants (J-values) would be essential to confirm proton assignments. For instance, the vicinal coupling constants between protons on the tetrahydropyran ring can provide insights into their dihedral angles and thus the conformation of the ring, which typically adopts a chair-like conformation. nih.gov
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. masterorganicchemistry.com The presence of stereoisomers (cis/trans) would result in a more complex spectrum with more than the 10 signals expected for a single isomer, as the different spatial arrangements make the carbons chemically non-equivalent. masterorganicchemistry.com
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to the electronegative oxygen atom will have higher chemical shifts (be more deshielded). libretexts.orglibretexts.org
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C2 (Quaternary) | 95 - 105 | Attached to two oxygen atoms (ring and hydroxyl) and two carbon atoms. |
| C6 | 60 - 70 | Carbon adjacent to the ring oxygen. |
| -CH₂OH | 60 - 68 | Hydroxymethyl carbon. |
| C5 | 35 - 45 | Ring carbon bearing an ethyl group. |
| C3, C4 | 20 - 35 | Ring carbons. |
| Ethyl -CH₂- | 20 - 30 | Ethyl group methylene (B1212753) carbons. |
| Ethyl -CH₃ | 10 - 15 | Ethyl group methyl carbons. |
This table is predictive and based on spectral data for related compounds such as tetrahydropyran, tetrahydropyran-2-methanol, and other alkyl-substituted tetrahydropyrans. chemicalbook.comchemicalbook.comspectrabase.com
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex spectra of molecules like this compound and for determining its stereochemistry. ipb.ptyoutube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of the spin systems within the molecule, such as the protons within each ethyl group and the sequence of protons around the tetrahydropyran ring. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly valuable for stereochemical and conformational analysis. semanticscholar.org For this compound, NOESY can be used to determine the relative orientation of the two ethyl groups.
In a cis isomer, NOE cross-peaks would be expected between the protons of the two ethyl groups if they are both in axial or equatorial positions, leading to close spatial proximity.
In a trans isomer, where one group is axial and the other is equatorial, such cross-peaks might be absent or weaker. This allows for the differentiation between diastereomers.
The analysis of substituted tetrahydropyrans often requires advanced and tailored NMR methods due to signal overlap and the complexities arising from stereoisomerism and conformational dynamics. researchgate.net Method development focuses on optimizing acquisition and processing parameters to enhance resolution and extract maximum structural information. eurolab-d.de
Key aspects of method development include:
Choice of Advanced Experiments: Beyond COSY and NOESY, experiments like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. ipb.pt Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). ipb.ptyoutube.com This is fundamental for the definitive assignment of both ¹H and ¹³C spectra.
Solvent and Temperature Studies: Recording NMR spectra in different solvents or at various temperatures can help resolve overlapping signals and study conformational equilibria. nih.gov For example, a ring flip in the tetrahydropyran chair conformation can be fast on the NMR timescale at room temperature, leading to averaged signals. youtube.com Lowering the temperature can slow this exchange, allowing the individual conformers to be observed.
Non-Uniform Sampling (NUS): For multi-dimensional experiments, NUS can be employed to reduce the experiment time significantly while maintaining high resolution, which is particularly useful for complex molecules or unstable samples. bruker.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. youtube.com The position, intensity, and shape of these bands provide a molecular fingerprint. masterorganicchemistry.com
The most prominent features in the IR spectrum would be the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C-H stretches of the alkyl portions.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong, Sharp |
| Ether (C-O-C) | C-O Stretch (asymmetric) | 1050 - 1150 | Strong |
| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |
| Alkane (-CH₂) | C-H Bend (Scissoring) | ~1470 | Medium |
This table is predictive and based on established group frequencies and spectral data for related alcohols and cyclic ethers. libretexts.orglibretexts.orgnist.gov
The broadness of the O-H stretching band is a result of hydrogen bonding between molecules. The exact frequency of the C-O stretching bands can sometimes provide subtle clues about the conformation of the tetrahydropyran ring, as the orientation of the substituents can influence the vibrational modes of the ring. acs.org For example, axial and equatorial C-O bonds can sometimes be distinguished in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). libretexts.org
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.
Electron Impact (EI) mass spectrometry is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For cyclic ethers, fragmentation is often initiated by the ionization of the lone pair electrons on the oxygen atom. ruc.dk The subsequent decomposition of the molecular ion occurs through several established pathways. researchgate.net
For this compound, the molecular ion (M⁺) would be subjected to characteristic fragmentation mechanisms common to substituted tetrahydropyrans and other cyclic ethers. researchgate.netnsf.gov These include:
α-Cleavage: Fission of the bond adjacent to the ring oxygen. This is a common pathway for ethers.
Inductive Cleavage: The electron-withdrawing effect of the oxygen atom can induce cleavage at various points in the ring. researchgate.net
Loss of Substituents: The most prominent fragmentation pathways for 2,5-dialkyl-substituted cyclic ethers often involve the cleavage of the C-C bonds of the alkyl side chains, a process known as β-scission relative to the oxygen atom. nih.gov For the title compound, this would result in the loss of an ethyl radical (•C₂H₅) or the entire hydroxymethyl group (•CH₂OH).
Ring-Opening: The initial radical ion can undergo ring-opening, followed by further fragmentation to produce smaller, stable ions. nsf.gov
The analysis of mass spectra for a series of 5- and 6-membered ring cyclic ethers has shown that molecular ions are often unstable, readily decomposing through the loss of one of the alkyl chains. researchgate.net For asymmetric ethers, the loss of the larger alkyl group is often a dominant pathway. nih.gov
| m/z Value | Proposed Fragment Structure | Formation Pathway |
|---|---|---|
| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 143 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C5 |
| 141 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical from C2 |
| 113 | [M - C₂H₅ - CH₂OH]⁺ | Sequential loss of ethyl and hydroxymethyl radicals |
| 99 | [C₆H₁₁O]⁺ | Ring cleavage and loss of C₄H₉O fragment |
| 71 | [C₄H₇O]⁺ | Fragment resulting from ring scission, common in tetrahydropyrans nih.gov |
In many practical scenarios, compounds are not pure but exist within complex matrices. Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation, identification, and quantification of individual components. ed.gov GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while the MS detects and identifies the eluted components. monash.edu
The analysis of this compound in a mixture would involve:
Separation: The sample is injected into the GC, where the title compound is separated from other components, eluting at a characteristic retention time.
Identification: As the compound exits the GC column, it enters the mass spectrometer. An EI mass spectrum is generated and can be compared against spectral libraries (like NIST or Wiley) for identification. monash.educdsanalytical.com
Confirmation: For unambiguous identification, especially in complex mixtures or for isomeric compounds, tandem mass spectrometry (GC-MS/MS) can be employed. In this technique, a specific precursor ion (e.g., the molecular ion at m/z 172) is selected, fragmented again, and its unique product ions are detected. This enhances selectivity and sensitivity, allowing for trace-level detection. monash.edu
This approach is routinely used in fields such as environmental analysis, food chemistry, and the characterization of natural product extracts to identify specific compounds like substituted pyrans. jyu.fiaston.ac.uk
High-Resolution Rotational Spectroscopy for Gas-Phase Structure and Conformational Landscape
High-resolution rotational spectroscopy is an exceptionally precise technique used to determine the geometric structure of molecules in the gas phase. arxiv.org By measuring the absorption of microwave radiation, it allows for the determination of rotational constants, from which highly accurate bond lengths, bond angles, and dihedral angles can be derived. uva.es
For a flexible molecule like this compound, this technique is ideal for exploring its conformational landscape. The tetrahydropyran ring typically adopts a chair conformation. The substituents (two ethyl groups and a hydroxymethyl group) can be in either axial (ax) or equatorial (eq) positions, leading to multiple possible stereoisomers and conformers. Each unique conformer has a distinct moment of inertia and, therefore, a unique rotational spectrum.
A study of the related molecule tetrahydro-2H-pyran-2-ol using chirped-pulse Fourier transform microwave spectroscopy revealed the presence of different conformers and allowed for the investigation of phenomena like the anomeric effect. illinois.edu A similar investigation of this compound would:
Identify the specific conformers present in the gas-phase expansion.
Determine the precise three-dimensional structure of each observed conformer.
Quantify the relative energies of the conformers through the relative intensities of their spectral lines.
Theoretical calculations (e.g., Density Functional Theory) are used in conjunction with experimental data to predict the structures and rotational constants of possible conformers, aiding in the assignment of the complex spectra. uva.es
| Conformer (Substituent Positions) | Predicted A (MHz) | Predicted B (MHz) | Predicted C (MHz) | Relative Energy (kJ/mol) |
|---|---|---|---|---|
| 2-CH₂OH(eq), 2-Et(ax), 5-Et(eq) | ~1500 | ~800 | ~700 | (Lowest Energy) |
| 2-CH₂OH(eq), 2-Et(ax), 5-Et(ax) | ~1600 | ~750 | ~650 | Higher |
| 2-CH₂OH(ax), 2-Et(eq), 5-Et(eq) | ~1450 | ~850 | ~750 | Higher |
Note: Values are illustrative and based on typical ranges for molecules of similar size and complexity. uva.es
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise coordinates for each atom, yielding definitive information on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice.
To perform this analysis on this compound, a single, high-quality crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis would reveal:
The exact conformation of the tetrahydropyran ring (e.g., a specific chair or boat form).
The precise stereochemical arrangement of the ethyl and hydroxymethyl substituents.
Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, that dictate the crystal packing.
Studies on other substituted pyrans have shown how X-ray crystallography can reveal subtle structural distortions arising from steric repulsion between substituents. nih.govbeilstein-journals.org For instance, the analysis of halogenated pyrans demonstrated that all analyzed analogues adopted a standard ⁴C₁-like chair conformation in the solid state, with deviations in torsion angles caused by repulsion between axial groups. beilstein-journals.org A similar detailed analysis would be possible for the title compound, providing a definitive solid-state structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uu.nl This technique is most informative for compounds containing chromophores—functional groups with π-electrons or heteroatoms with non-bonding electrons that undergo n→π* or π→π* transitions. nih.gov
The this compound molecule is a saturated cyclic ether and alcohol. Its structure lacks conjugated π-systems or carbonyl groups. The only electronic transitions available are high-energy σ→σ* and n→σ* transitions associated with the C-C, C-H, C-O single bonds and the non-bonding electrons on the oxygen atoms. These transitions occur in the far-UV region (typically <200 nm), which is outside the range of standard UV-Vis spectrophotometers. sigmaaldrich.com
Therefore, a UV-Vis spectrum of a pure sample of this compound in a typical solvent like methanol (B129727) or ethanol (B145695) would likely show no significant absorbance in the 200–800 nm range. sigmaaldrich.comcarlroth.com The primary utility of UV-Vis spectroscopy in this context would be to assess the purity of a sample by detecting the presence of UV-absorbing impurities. While not a primary tool for the structural elucidation of this specific compound, it can be valuable in studies where the molecule is derivatized to include a chromophore. mdpi.com
Conformational and Computational Studies of 2,5 Diethyltetrahydro 2h Pyran 2 Methanol
Fundamental Principles of Conformational Analysis Applied to Tetrahydropyrans
The conformational analysis of the tetrahydropyran (B127337) ring, the core structure of 2,5-Diethyltetrahydro-2H-pyran-2-methanol, is primarily governed by the same principles that apply to cyclohexane (B81311) rings, with the crucial addition of stereoelectronic effects introduced by the ring oxygen atom. The study of the different energy levels associated with the various three-dimensional arrangements that a molecule can adopt through rotation around single bonds is known as conformational analysis. libretexts.org These arrangements, or conformations, are not isomers but different spatial orientations of the same molecule. libretexts.org
A key principle in the conformational analysis of tetrahydropyrans is the anomeric effect . This stereoelectronic phenomenon describes the tendency for a heteroatomic substituent adjacent to the ring heteroatom (at the C2 position, or anomeric carbon) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org First observed in carbohydrate chemistry, the anomeric effect is now understood as a general preference for gauche conformations in systems where two heteroatoms are connected to the same central carbon. scripps.edursc.org The effect is often explained by a stabilizing hyperconjugative interaction, where a lone pair of electrons from the ring oxygen donates into the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent). rsc.orgnih.gov This interaction is geometrically optimal when the substituent is in the axial position. Another explanation posits that in an equatorial conformation, the dipoles of the ring oxygen and the exocyclic substituent are partially aligned and thus repel each other, whereas an axial orientation allows these dipoles to be roughly opposed, leading to a more stable, lower energy state. dypvp.edu.in
Conversely, steric hindrance, or the repulsive interaction between atoms or groups that are brought too close together, generally favors the placement of substituents in the more spacious equatorial positions to minimize strain. libretexts.org In this compound, the substituents are an ethyl group at C5 and a hydroxymethyl group at C2. While the ethyl group at C5 is expected to strongly prefer an equatorial position to avoid significant 1,3-diaxial steric interactions, the conformational preference of the C2-hydroxymethyl group will be influenced by a balance between steric demands and the anomeric effect.
Computational Modeling Methodologies
To precisely quantify the energies of different conformers and understand the forces governing their stability, a range of computational modeling methodologies are employed. These tools allow for the detailed exploration of molecular structure, energy, and dynamic behavior.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2)) for Electronic Structure and Energy Minima
Quantum chemical calculations provide highly accurate descriptions of molecular systems by solving approximations of the Schrödinger equation.
Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. It is effective for determining optimized geometries, relative energies of conformers, and transition states. researchgate.netfrontiersin.org DFT methods are often used to investigate reaction mechanisms and have been applied to related dihydropyran systems to model reaction paths and calculate thermodynamic parameters. researchgate.net
Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgfiveable.me It treats electron correlation as a perturbation, providing a more accurate calculation of the total electronic energy. fiveable.mewustl.edu MP2 is frequently used for small systems to obtain reliable correlation energies and is considered one of the simplest and most useful levels of theory beyond the Hartree-Fock approximation. wikipedia.orgq-chem.com Higher-order Møller-Plesset methods (MP3, MP4, etc.) exist but are more computationally expensive and are not guaranteed to converge on a more accurate result. wikipedia.orgfiveable.me
These quantum methods are essential for obtaining precise energy minima for different conformers and for understanding the electronic interactions, such as hyperconjugation, that underlie stereoelectronic effects like the anomeric effect. nih.gov
Molecular Mechanics (MM) for Conformational Landscapes and Strain Energy Analysis
Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanics, making it ideal for studying large molecules and for performing broad conformational searches. sinica.edu.twnih.gov MM methods use classical physics principles, representing atoms as balls and bonds as springs with associated force fields that describe the potential energy of the molecule. nih.gov
The total steric energy in MM is a sum of several components:
Bond Stretching: Energy required to stretch or compress bonds from their equilibrium lengths.
Angle Bending: Energy associated with deforming bond angles from their ideal values. sinica.edu.tw
Torsional Strain: Energy arising from rotation around single bonds. libretexts.orgsinica.edu.tw
Van der Waals Interactions: Non-bonded interactions (repulsive or attractive) between atoms.
MM is particularly useful for rapidly mapping the conformational landscape of a molecule like this compound, identifying all possible low-energy chair, boat, and twist-boat conformations, and providing an initial ranking of their stabilities based on strain energy. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a "movie" of molecular motion, revealing how the molecule vibrates, rotates, and undergoes conformational changes. youtube.comdrexel.edu
For a molecule like this compound, MD simulations can:
Explore the accessible conformational space under specific conditions (e.g., in a solvent).
Determine the time scales of conformational interconversions, such as ring flipping.
Reveal the influence of solvent molecules on conformational equilibria.
Help interpret experimental data by providing a dynamic structural model. nih.gov
MD simulations are a powerful tool for bridging the gap between static structural models and the dynamic reality of molecular behavior in solution. drexel.edu
Potential Energy Surface Scans and Dihedral Angle Driving
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, angles, or dihedral angles. q-chem.comq-chem.com In conformational analysis, PES scans are often performed by systematically "driving" or rotating one or more dihedral angles in set increments. researchgate.net At each step, the energy of the remaining parts of the molecule is minimized. q-chem.com
This process generates a plot of energy versus the dihedral angle, which reveals:
Energy Minima: Correspond to stable or metastable conformers (e.g., chair, twist-boat). researchgate.net
Energy Maxima: Represent transition states between conformers. researchgate.net
By performing a two-dimensional PES scan on the key dihedral angles defining the ring puckering in this compound, one could map the entire conformational space and locate the pathways for interconversion between different isomers. q-chem.commdpi.com
| Methodology | Core Principle | Primary Application in Conformational Analysis | Key Insights Provided |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanics; solves for electron density. researchgate.net | Calculating accurate electronic structures and energy minima of specific conformers. nih.gov | Optimized geometries, relative stabilities, electronic properties, transition state energies. |
| Møller–Plesset Perturbation Theory (MP2) | Quantum mechanics; adds electron correlation to Hartree-Fock theory. wikipedia.orgfiveable.me | High-accuracy energy calculations for small systems, benchmarking other methods. q-chem.com | Accurate correlation energy, refined relative stabilities. |
| Molecular Mechanics (MM) | Classical physics; uses force fields to calculate potential energy. nih.gov | Rapidly exploring broad conformational landscapes and analyzing strain energy. sinica.edu.tw | Identification of all possible conformers, relative strain energies, initial stability ranking. |
| Molecular Dynamics (MD) | Classical mechanics; simulates atomic motion over time by solving Newton's equations. youtube.comnih.gov | Studying the dynamic behavior and conformational transitions of molecules in a simulated environment. drexel.edu | Pathways of conformational change, timescales of motion, solvent effects. |
| Potential Energy Surface (PES) Scan | Systematic variation of geometric coordinates (e.g., dihedral angles) while optimizing others. q-chem.comq-chem.com | Mapping the energy landscape connecting different conformers. | Locations of energy minima (conformers) and transition states, energy barriers for interconversion. researchgate.net |
Conformational Isomerism and Relative Stability of Tetrahydropyran Derivatives
For a 2,5-disubstituted tetrahydropyran like this compound, several conformational isomers (conformers) are possible. The six-membered tetrahydropyran ring primarily adopts a chair conformation to minimize angle and torsional strain, similar to cyclohexane. However, due to the substituents, multiple diastereomeric and conformational possibilities arise.
The relative stability of these isomers is determined by a complex balance of several factors:
Steric Strain: The ethyl group at C5 will have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C1 and C3. An axial ethyl group would introduce significant steric strain, making such a conformation highly unfavorable.
Anomeric Effect: The hydroxymethyl group at the anomeric C2 position (-CH₂OH) is subject to the anomeric effect. The oxygen atom in the hydroxymethyl group is electronegative, which could lead to a stabilizing n → σ* interaction if the group is axial. wikipedia.orgrsc.org
Hydrogen Bonding: The hydroxymethyl group can act as both a hydrogen bond donor (-OH) and acceptor. Intramolecular hydrogen bonding between the C2-hydroxymethyl group and the ring oxygen (O1) is possible, particularly in certain conformations. Such an interaction could further stabilize a specific arrangement.
Stereochemical Analysis and Chiral Properties of Substituted Pyran Systems
The stereochemistry of substituted tetrahydropyran rings is a critical aspect of their chemical behavior and biological function. The tetrahydropyran ring, the core of pyranose sugars, typically adopts a chair conformation to minimize torsional strain. wikipedia.org In substituted systems like this compound, the spatial arrangement of substituents dictates the molecule's three-dimensional structure and its chiral properties.
The structure of this compound possesses three stereogenic centers: C2, C5, and the carbinol carbon of the methanol (B129727) group. This gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. tru.ca The relationship between these isomers can be that of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). tru.ca
The conformational preference of the six-membered tetrahydropyran ring is overwhelmingly the chair form, which is more stable than boat or twist-boat conformations. wikipedia.org The substituents on the ring (two ethyl groups and a hydroxymethyl group) will preferentially occupy equatorial positions to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. The relative stability of different chair conformers is determined by the energetic penalty associated with placing these groups in axial positions.
The chiral nature of this compound means that its enantiomers will rotate plane-polarized light in equal but opposite directions. The specific optical rotation (SOR) is a key chiral property. Studies on analogous chiral 2-substituted chromanes (dihydrobenzopyrans) have shown that the sign of the SOR is fundamentally linked to the helicity of the dihydropyran ring, which in turn is influenced by the nature of the substituent at the C2 position. nih.gov For instance, 2-aliphatic chromanes with P-helicity (clockwise twist) tend to have positive SOR values. nih.gov This principle highlights how the interplay between conformation and substituent identity governs the molecule's specific chiral properties. The synthesis of such chiral tetrahydropyrans often employs strategies like allylation of enantiomerically enriched ketones followed by cyclization to control the stereochemistry. nih.gov
| Substituent | Position | Relative Energy (kcal/mol) | Primary Interaction |
| Ethyl | Equatorial | 0 (Reference) | Minimal steric strain |
| Ethyl | Axial | ~1.8 - 2.1 | 1,3-Diaxial interactions with ring hydrogens |
| Hydroxymethyl | Equatorial | 0 (Reference) | Minimal steric strain |
| Hydroxymethyl | Axial | ~1.7 - 2.0 | 1,3-Diaxial interactions with ring hydrogens |
Note: Data are representative values for monosubstituted cyclohexanes/tetrahydropyrans and illustrate the energetic penalty of axial placement. The exact values for this compound would require specific computational analysis.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and selectivity of organic molecules. rsc.org For complex structures like this compound, DFT calculations can provide deep insights into electronic structure, reaction mechanisms, and stereochemical outcomes. rsc.orgnih.gov
HOMO and LUMO Energies: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher reactivity.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. mdpi.com
These descriptors allow for a quantitative comparison of reactivity between different molecules or different sites within the same molecule. longdom.org For example, by calculating these parameters for this compound, one could predict its susceptibility to oxidation, its behavior as a nucleophile (via the lone pairs on the oxygens), or its interaction with metal catalysts. mdpi.com
| Descriptor | Definition | Typical Value Range (eV) | Interpretation for Reactivity |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -9.0 to -7.0 | Higher energy indicates stronger nucleophilicity |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | +1.0 to +3.0 | Lower energy indicates stronger electrophilicity |
| HOMO-LUMO Gap | ELUMO - EHOMO | 8.0 to 12.0 | Smaller gap suggests higher reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.0 to 6.0 | Higher value indicates greater stability |
| Electrophilicity (ω) | μ² / 2η (where μ is electronic potential) | 0.5 to 1.5 | Higher value indicates greater electrophilic character |
Note: These values are illustrative for a stable, saturated heterocyclic system. The specific values depend on the exact stereoisomer and the computational method (e.g., functional and basis set like B3LYP/6-311++G(d,p)) used. nih.gov
Chemoselectivity: If a molecule has multiple functional groups, computation can predict which one will react preferentially by comparing the activation barriers for reactions at each site.
Regioselectivity: In reactions like electrophilic addition or substitution, calculations can determine which atom in a molecule is the most likely site of attack.
Stereoselectivity: For chiral molecules, computational modeling can predict which diastereomeric product will be favored. rsc.org For instance, in a substitution reaction at the C2-methanol group, DFT could calculate the activation energies for nucleophilic attack from either face, predicting the stereochemical outcome (inversion or retention of configuration). oregonstate.edu This predictive power is essential for the rational design of asymmetric syntheses and catalysts. rsc.org
Chemical Reactivity and Derivatization of 2,5 Diethyltetrahydro 2h Pyran 2 Methanol
Oxidation Reactions
The primary alcohol in 2,5-Diethyltetrahydro-2H-pyran-2-methanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.
Oxidation to Aldehyde: The partial oxidation of the primary alcohol to its corresponding aldehyde, 2,5-diethyltetrahydro-2H-pyran-2-carbaldehyde, can be achieved using a variety of mild oxidizing agents. These reagents are selected to prevent over-oxidation to the carboxylic acid. Common methods include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) or Dess-Martin periodinane (DMP).
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid, yielding 2,5-diethyltetrahydro-2H-pyran-2-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically used for this transformation.
Research on related structures, such as the oxidation of γ- and δ-hydroxy olefins followed by cyclization, highlights the common reactivity of hydroxyl groups in forming cyclic ethers and their derivatives. organic-chemistry.org While direct oxidation studies on this compound are not prevalent, the principles of alcohol oxidation are fundamental and broadly applicable.
Reduction Reactions
The this compound molecule is already in a largely reduced state. Reduction reactions would typically target more oxidized derivatives. For instance, if the alcohol group were oxidized to an aldehyde or carboxylic acid, it could be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
A more complex reaction involves the reductive opening of the tetrahydropyran (B127337) ring. While the parent compound is resistant to this, certain derivatives can undergo this transformation. For example, studies on tetrahydropyrans bearing an α-ketone show that treatment with samarium(II) iodide (SmI₂) can induce carbon-oxygen bond cleavage, opening the ring to form an acyclic keto-alcohol. acs.org This type of reaction demonstrates a pathway for transforming the cyclic ether into a linear carbon chain with multiple functional groups. Similarly, the reduction of bicyclic ketals can lead to highly functionalized pyran derivatives, with the stereochemical outcome dependent on the reducing agent used, such as Diisobutylaluminium hydride (DIBALH) or a combination of titanium tetrachloride and triethylsilane. acs.org
Substitution Reactions
The hydroxyl group of this compound is the primary site for substitution reactions. Direct substitution of the -OH group is difficult due to its poor leaving group nature. Therefore, it is typically first converted into a better leaving group, such as a tosylate, mesylate, or halide.
Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate is an excellent substrate for nucleophilic substitution (Sₙ2) reactions.
Nucleophilic Substitution: Once activated, a wide variety of nucleophiles can displace the tosylate group to introduce new functionalities. Examples include halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻).
The stereochemistry and mechanism of substitution reactions on tetrahydropyran rings are sensitive to solvent polarity. acs.orgnyu.edu Studies on tetrahydropyran acetals show that nonpolar solvents like trichloroethylene (B50587) favor Sₙ2 products, leading to inversion of stereochemistry, while polar solvents tend to promote Sₙ1 pathways via an intermediate oxocarbenium ion. acs.orgnyu.edu This principle is relevant for substitution reactions at the C2 position adjacent to the ring oxygen.
| Reaction Type | Reagent(s) | Product | Reference |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 2,5-Diethyltetrahydro-2H-pyran-2-ylmethyl tosylate | General Knowledge |
| Nucleophilic Substitution (Halogenation) | NaBr on the tosylate | 2-(Bromomethyl)-2,5-diethyltetrahydro-2H-pyran | General Knowledge |
| Solvent-Dependent Substitution | Nucleophile, TMSOTf | Sₙ1 or Sₙ2 product | acs.orgnyu.edu |
Reactions Involving the Tetrahydropyran Ring System
The tetrahydropyran ring itself is a robust scaffold but can be modified through various advanced synthetic methods.
The synthesis of highly substituted tetrahydropyrans is a significant area of research, often employing cascade reactions to build complexity in a single step. nih.govacs.org An organocatalytic Michael/Henry/ketalization sequence, for example, can produce tetrahydropyrans with multiple contiguous stereocenters in high yield and stereoselectivity. nih.govacs.org Other methods like the Prins cyclization and hetero-Diels-Alder reactions are powerful tools for constructing the tetrahydropyran skeleton with diverse functional groups. beilstein-journals.orgresearchgate.netbohrium.com While these methods are typically used to build the ring, the principles can be adapted for further functionalization. For instance, creating an unsaturated derivative of this compound could open pathways for additions and further modifications.
The tetrahydropyran ring can undergo transformations that alter its size or structure.
Ring-Opening: As mentioned, reductive cleavage can open the ring. acs.org Acid-catalyzed hydrolysis under harsh conditions can also lead to ring-opening to form a diol.
Ring-Expansion: The dehydration of tetrahydropyran-2-methanol (B90372) in the vapor phase over an aluminum silicate (B1173343) catalyst can yield 2,3,4,5-tetrahydrooxepine, a seven-membered ring. wikipedia.org
Ring-Contraction: A nitrite-catalyzed ring contraction of substituted tetrahydropyrans has been reported to produce 2-acyltetrahydrofurans, demonstrating a pathway from a six-membered to a five-membered ring system. organic-chemistry.org
Rearrangements: The Petasis-Ferrier rearrangement is a notable reaction that transforms enol acetals into tetrahydropyran structures, highlighting the dynamic nature of these cyclic systems under specific catalytic conditions. ntu.edu.sg
| Transformation | Conditions/Catalyst | Resulting Structure | Reference |
| Dehydration | Aluminum silicate, 350 °C | Tetrahydrooxepine (Ring Expansion) | wikipedia.org |
| Ring Contraction | Nitrite-catalyzed, aerobic | 2-Acyltetrahydrofuran | organic-chemistry.org |
| Reductive Cleavage | SmI₂, HMPA | Acyclic alcohol | acs.org |
Direct C-H functionalization is a modern strategy to modify otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates. acs.orgrsc.org For cyclic ethers like tetrahydropyran, the C-H bonds adjacent to the ring oxygen (α-C-H bonds at C2 and C6) are the most reactive and are primary targets for such transformations.
C-H Amination: Cross-dehydrogenative coupling (CDC) reactions can form a C-N bond directly. For example, using a copper(II) chloride/bipyridine catalyst system in the presence of an oxidant, cyclic ethers can react with indoles or carbazoles to form α-aminated products. researchgate.net
Other C-H Functionalizations: Radical-mediated reactions can introduce other groups. A free radical reaction between cyclic ethers and maleimide (B117702) iodides has been developed to functionalize the α-position without transition metal catalysts. rsc.org Furthermore, Minisci-type reactions, catalyzed by a Brønsted acid, allow for the direct alkylation of N-heteroaromatics with cyclic ethers. thieme-connect.com These methods provide powerful avenues for derivatizing the tetrahydropyran ring of this compound at the C6 position, as the C2 position is already fully substituted.
Derivatization for Further Synthetic Utility in Chemical Research
The strategic modification of the primary alcohol in this compound is a critical step in expanding its utility as a building block in organic synthesis. The conversion of the hydroxyl group into other functionalities opens up pathways to new molecular architectures and compounds with potentially valuable properties. Key derivatization reactions include esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution.
Detailed research into the specific derivatization of this compound is limited in publicly available scientific literature. However, based on the known reactivity of primary alcohols and analogous tetrahydropyran structures, several derivatization pathways can be predicted. These reactions are fundamental in synthetic organic chemistry and would be applicable to this specific molecule.
Table 1: Predicted Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Functional Group | Potential Product Name |
| Esterification | Acyl chloride (e.g., Acetyl chloride) in the presence of a base (e.g., Pyridine) | Ester | (2,5-Diethyltetrahydro-2H-pyran-2-yl)methyl acetate |
| Etherification | Alkyl halide (e.g., Methyl iodide) in the presence of a strong base (e.g., Sodium hydride) | Ether | 2-(Methoxymethyl)-2,5-diethyltetrahydro-2H-pyran |
| Oxidation | Mild oxidizing agent (e.g., Pyridinium chlorochromate - PCC) | Aldehyde | 2,5-Diethyltetrahydro-2H-pyran-2-carbaldehyde |
| Oxidation | Strong oxidizing agent (e.g., Potassium permanganate) | Carboxylic acid | 2,5-Diethyltetrahydro-2H-pyran-2-carboxylic acid |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., Pyridine) | Tosylate | (2,5-Diethyltetrahydro-2H-pyran-2-yl)methyl tosylate |
| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Alkyl Halide | 2-(Chloromethyl)-2,5-diethyltetrahydro-2H-pyran or 2-(Bromomethyl)-2,5-diethyltetrahydro-2H-pyran |
These derivatization reactions transform the parent alcohol into a range of compounds with altered physical and chemical properties. For instance, the formation of an ester or ether can modify the polarity and volatility of the molecule. The oxidation to an aldehyde or carboxylic acid introduces a reactive carbonyl group, which can participate in a host of further transformations such as aldol (B89426) reactions, Wittig reactions, or amide bond formations.
Mechanistic Research on Biological Interactions of Tetrahydropyran Scaffolds
Interactions with Enzyme Systems
The tetrahydropyran (B127337) scaffold is a key component in various enzyme inhibitors, where it often plays a crucial role in binding to the active site and modulating metabolic pathways. The oxygen heteroatom can form critical hydrogen bonds with enzyme residues, and the ring's conformation can provide a rigid scaffold to orient other functional groups for optimal interaction. pharmablock.com
For instance, tetrahydropyran derivatives have been developed as selective inhibitors for Janus kinase 1 (JAK1). In one example, the replacement of a cyclohexyl group with a tetrahydropyran moiety resulted in a compound with tighter drug-enzyme binding interactions. pharmablock.com This substitution led to a 1.4-fold increase in lipophilic ligand efficiency and improved clearance profiles in both rat and human studies, demonstrating the significant impact of the THP ring on enzymatic interaction and metabolic stability. pharmablock.com
Furthermore, pyran-based structures, the unsaturated counterparts to tetrahydropyrans, are known to inhibit enzymes implicated in neurodegenerative diseases. Certain synthetic pyran derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govresearchgate.net
Table 1: Examples of Tetrahydropyran-Containing Enzyme Inhibitors
| Compound Class | Target Enzyme | Therapeutic Area | Research Finding |
|---|---|---|---|
| THP Derivatives | Janus kinase 1 (JAK1) | Inflammation/Autoimmune | Introduction of the THP ring improved binding efficiency and metabolic clearance compared to a cyclohexyl analogue. pharmablock.com |
| Pyran Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Synthetic pyran scaffolds have been identified as effective inhibitors of AChE. nih.govresearchgate.net |
Modulation of Cellular Signaling Pathways
One prominent example is in the development of selective CB2 receptor agonists for treating inflammatory pain. The compound GW842166X, which features a tetrahydropyran group, was identified as a potent and selective agonist of the CB2 receptor. nih.gov This interaction triggers downstream signaling cascades that result in analgesic effects. In oncology, the drug gilteritinib, which contains an amino-THP substituent, acts as an inhibitor of AXL receptor tyrosine kinase and is used to treat acute myeloid leukemia (AML) with FLT3 mutations. pharmablock.com This demonstrates the role of the THP scaffold in targeting specific kinases involved in cancer cell proliferation and survival. pharmablock.com
Role as Biochemical Reagents in Research Applications
Beyond direct therapeutic applications, tetrahydropyran derivatives serve as valuable biochemical reagents in life science research. Compounds like (Tetrahydro-2H-pyran-4-yl)methanol are used as building blocks or reference compounds in the development and validation of new biological assays. medchemexpress.com Their defined chemical structure and properties allow researchers to probe biological systems, for example, by acting as a scaffold for creating libraries of compounds for screening purposes or as a control substance in experiments investigating specific biological pathways. medchemexpress.com
Tetrahydropyran Core as a Structural Motif in Biologically Active Natural Products and Synthetic Compounds
The tetrahydropyran ring is a cornerstone of molecular architecture in a multitude of natural products and synthetic molecules, prized for its contribution to biological activity. researchgate.netresearchgate.netresearchgate.net This scaffold is found in compounds ranging from simple molecules like centrolobine (B73297) to complex marine natural products such as halichondrin B. pharmablock.comresearchgate.net The presence of multiple stereogenic centers within many substituted THP rings, as seen in diospongins, often enhances their biological potency and specificity. researchgate.net
Table 2: Examples of Natural Products and Drugs Containing the Tetrahydropyran Scaffold
| Compound Name | Source/Class | Notable Feature |
|---|---|---|
| Eribulin | Synthetic analogue of Halichondrin B | Contains three THP rings; used in oncology. pharmablock.com |
| Gilteritinib | Synthetic Drug | Features an amino-THP substituent; AXL/FLT3 kinase inhibitor. pharmablock.com |
| Omarigliptin | Synthetic Drug | A rigidified DPP4 inhibitor containing a THP ring. pharmablock.com |
| Diospongins | Natural Product | Trisubstituted THP unit with multiple stereogenic centers. researchgate.net |
In the field of drug discovery, the tetrahydropyran scaffold is highly valued as a building block for creating novel chemical entities. pharmablock.comresearchgate.net Its utility stems from its ability to serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane (B81311). pharmablock.com This substitution can lead to improved pharmacological properties, including better absorption, distribution, metabolism, and excretion (ADME) profiles, often due to a reduction in lipophilicity. pharmablock.com The oxygen atom can also introduce a hydrogen bond acceptor site, potentially increasing target affinity. pharmablock.com Pharmaceutical companies frequently utilize THP derivatives to optimize lead compounds, as seen in the development of drugs like omarigliptin, a long-acting DPP4 inhibitor where the THP ring contributes to its rigid structure. pharmablock.com
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a chemical scaffold. For pyran-containing compounds, SAR analyses help identify the structural features critical for their biological activity. nih.gov By systematically modifying the pyran ring and its substituents, medicinal chemists can design more potent and selective molecules. nih.gov These studies can pinpoint which parts of the molecule are essential for binding to a biological target and which can be altered to improve pharmacokinetic properties or reduce toxicity. nih.govnih.gov For example, SAR studies on pyran derivatives targeting Alzheimer's disease have helped to refine structures to maximize inhibitory effects on key enzymes while minimizing off-target effects. nih.gov This rational design approach accelerates the drug discovery process and reduces the need for extensive experimental testing. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,5-Diethyltetrahydro-2H-pyran-2-methanol |
| (Tetrahydro-2H-pyran-4-yl)methanol |
| Acetylcholinesterase |
| AXL receptor tyrosine kinase |
| Centrolobine |
| Cyclohexane |
| Diospongins |
| Eribulin |
| Gilteritinib |
| GW842166X |
| Halichondrin B |
Advanced Analytical Methodologies for Research on 2,5 Diethyltetrahydro 2h Pyran 2 Methanol
Development of Robust Analytical Procedures for Complex Research Samples
The development of a robust analytical procedure for 2,5-Diethyltetrahydro-2H-pyran-2-methanol in complex matrices, such as biological fluids or environmental samples, requires a multi-faceted approach. The initial step involves a thorough characterization of the analyte's physicochemical properties, including its polarity, volatility, and solubility. These properties will guide the selection of appropriate extraction, separation, and detection techniques.
A critical aspect of method development is validation, which ensures the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a method can be validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating acceptable linearity over a specific concentration range (e.g., 0.5–2.5 mg/ml) and high accuracy (e.g., 98.5–102.5%). nih.gov
The choice of analytical standards and internal standards is also paramount. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added in a known concentration to correct for variations in sample preparation and instrument response. For volatile compounds like this compound, a deuterated analog or a homologous compound could serve as an effective internal standard.
Furthermore, the complexity of the sample matrix can introduce interferences that may affect the accuracy of the analysis. Therefore, a significant part of method development is focused on minimizing these matrix effects through effective sample preparation and selective detection methods.
Optimization of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are central to the separation of this compound from other components in a sample prior to its detection. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.
Gas Chromatography (GC):
Given the likely volatility of this compound, GC is a highly suitable technique for its analysis. The optimization of a GC method involves several key parameters:
Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation for a compound of this nature.
Temperature Program: A programmed temperature ramp is essential to ensure the efficient elution of the analyte while separating it from other volatile components.
Injector and Detector Temperatures: Optimizing the temperatures of the injector and detector is crucial to prevent sample degradation and ensure efficient transfer of the analyte to the column and detector.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.
In some cases, derivatization may be necessary to improve the chromatographic properties or detection sensitivity of the analyte. nih.govresearchgate.net For instance, silylation of the hydroxyl group could enhance its volatility and thermal stability. nih.gov
High-Performance Liquid Chromatography (HPLC):
While GC is often preferred for volatile compounds, HPLC can also be a viable option, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC. Optimization of an HPLC method would involve:
Column and Stationary Phase: A reversed-phase column (e.g., C18 or C8) would be a logical starting point for a moderately polar compound like this compound.
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would need to be optimized to achieve the desired retention and separation. nih.gov
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and analysis time. nih.gov
The following table provides an illustrative example of optimized chromatographic conditions for the analysis of a similar class of compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |
| Oven Program | 50°C (1 min), then 10°C/min to 250°C (5 min) | Isocratic or Gradient Elution |
| Injector Temperature | 250°C | Ambient or Controlled |
| Detector Temperature | 280°C (for FID or MS) | Ambient or Controlled |
| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min | Acetonitrile:Water (e.g., 60:40 v/v) at 1.0 mL/min nih.gov |
| Injection Volume | 1 µL (split or splitless) | 10 µL |
Note: This data is illustrative and based on general methods for similar compounds. Actual parameters for this compound would require experimental optimization.
Integration of Spectroscopic Detection in Analytical Workflows for Compound Analysis
Spectroscopic detectors are commonly coupled with chromatographic systems to provide both quantitative and qualitative information about the analyte.
Mass Spectrometry (MS) Coupled with GC or HPLC:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for confident identification. Electron Impact (EI) ionization is a common technique used in GC-MS. japsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice if HPLC is used for separation. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typical ionization sources for LC-MS.
Other Spectroscopic Detectors:
Flame Ionization Detector (FID) for GC: FID is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon in the analyte. It is highly sensitive but does not provide structural information.
Ultraviolet (UV) Detector for HPLC: A UV detector can be used if the analyte possesses a chromophore that absorbs UV light. For a saturated compound like this compound, which lacks a strong chromophore, direct UV detection would likely be challenging unless derivatization with a UV-absorbing tag is performed.
The integration of spectroscopic detection not only allows for the quantification of this compound but also for its unambiguous identification in complex samples, which is crucial for metabolism, environmental fate, or chemical synthesis studies.
Considerations for Sample Preparation and Stability in Research Analysis
Sample preparation is a critical step in the analytical workflow, aiming to isolate the analyte from the matrix, concentrate it, and make it compatible with the analytical instrument. helsinki.fi For a volatile compound like this compound, techniques that minimize analyte loss are essential.
Sample Preparation Techniques:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of extraction solvent is crucial for achieving high recovery. dcu.ie
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. This technique can provide cleaner extracts and higher concentration factors compared to LLE. dcu.ie
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). helsinki.fi The analyte adsorbs to the fiber and is then thermally desorbed in the injector of a GC. helsinki.fi This method is particularly well-suited for volatile and semi-volatile compounds in both liquid and gas samples. helsinki.firesearchgate.net
Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a magnetic stir bar coated with a sorbent to extract analytes from a liquid sample. It offers a larger sorbent volume and potentially higher recovery. nih.gov
Analyte Stability:
The stability of this compound in the sample matrix and during the analytical process must be evaluated. Factors that can affect stability include temperature, pH, light exposure, and the presence of enzymes or reactive chemicals in the matrix. Stability studies are typically conducted by analyzing samples stored under different conditions over time. For volatile compounds, it is crucial to use tightly sealed vials and minimize headspace to prevent losses. clu-in.org The use of preservatives or storing samples at low temperatures (e.g., -20°C or -80°C) can help to maintain the integrity of the analyte. clu-in.org
The following table summarizes some common sample preparation techniques and their applicability.
| Technique | Principle | Applicability for this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. dcu.ie | Potentially applicable, but care must be taken to avoid loss of the volatile analyte during solvent evaporation steps. dcu.ie |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. dcu.ie | Good for sample clean-up and concentration; selection of the appropriate sorbent is key. dcu.ie |
| Solid-Phase Microextraction (SPME) | Adsorption of the analyte onto a coated fiber, followed by thermal desorption into the GC injector. helsinki.fi | Highly suitable for a volatile compound, offering a solvent-free and sensitive method. helsinki.fi |
Note: The suitability of each technique would need to be experimentally verified for this compound.
Future Directions and Emerging Research Avenues for 2,5 Diethyltetrahydro 2h Pyran 2 Methanol
Development of Novel Stereoselective Synthetic Pathways for Diethyltetrahydro-2H-pyran-2-methanol Derivatives
The creation of complex molecules with precise three-dimensional arrangements is a cornerstone of modern organic synthesis. For derivatives of 2,5-Diethyltetrahydro-2H-pyran-2-methanol, controlling the stereochemistry at the C2 and C5 positions is paramount. Future research will likely focus on developing new, efficient, and highly stereoselective methods to access a diverse library of its derivatives.
Several powerful strategies developed for other substituted tetrahydropyrans could be adapted and optimized. ncats.io Domino reactions, which form multiple bonds in a single operation, are particularly attractive for their efficiency. ncats.io For instance, a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, catalyzed by a Hoveyda-Grubbs catalyst, could provide a route to various substituted THPs with high stereoselectivity from acyclic precursors. ncats.io Other promising avenues include selenium-mediated 6-exo-tet ring-closure reactions of phenylseleno alcohols and Brønsted acid-mediated cyclization of silylated alkenols. nih.govmdpi.com The "clip-cycle" approach, involving an initial olefin metathesis followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael reaction, also presents a viable strategy for achieving high enantioselectivity. prepchem.com
A key challenge is the construction of the less thermodynamically stable trans-2,5-disubstituted pattern. mdpi.com Research into kinetically controlled cyclizations, potentially at low temperatures or with specific catalysts, could provide access to these isomers. mdpi.com Palladium-catalyzed oxidative Heck redox-relay strategies have recently been shown to produce 2,6-trans-tetrahydropyrans with excellent selectivity and could be explored for 2,5-disubstituted analogues. google.com
| Synthetic Strategy | Key Features | Potential for Stereocontrol | Relevant Citations |
|---|---|---|---|
| Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization | Forms multiple bonds and two stereocenters in a single step from acyclic precursors. | Complete stereoselection has been reported. | ncats.io |
| Selenium-Mediated 6-exo-tet Ring-Closure | Involves cyclization of chiral nonracemic phenylseleno alcohols. | Offers a mild and stereoselective approach. | nih.gov |
| Brønsted Acid-Mediated Hydroxyalkoxylation | Cyclization of allylsilyl alcohols under mild, acid-catalyzed conditions. | Excellent diastereoselectivities have been achieved for polysubstituted THPs. | mdpi.com |
| 'Clip-Cycle' Asymmetric Reaction | Combines olefin metathesis with a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization. | High enantioselectivity (up to 99% ee) has been demonstrated for spirocyclic THPs. | prepchem.com |
| Palladium-Catalyzed Oxidative Heck Redox-Relay | A strategy for synthesizing C-aryl-containing 2,6-trans-tetrahydropyrans from a dihydropyranyl alcohol. | Excellent stereoselectivity for the trans isomer. | google.com |
Advanced Computational Design of Derivatives with Targeted Research Properties
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, future research will undoubtedly leverage advanced computational methods to design derivatives with specific, targeted properties.
Density Functional Theory (DFT) calculations can be employed to determine key quantum and geometrical parameters for designed derivatives. These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and dipole moment, can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For example, mapping the Molecular Electrostatic Potential (MEP) can identify regions of the molecule that are electron-rich or -poor, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding capabilities. mdpi.com
Molecular dynamics (MD) simulations can be used to study the interactions of designed derivatives with solvents, such as water, to predict solubility and conformational preferences. mdpi.com This is crucial for designing compounds intended for biological systems. By calculating interaction energies and analyzing radial distribution functions, researchers can understand how modifications to the this compound scaffold affect its hydration and, by extension, its pharmacokinetic properties. mdpi.com These computational approaches can be used to build Structure-Activity Relationship (SAR) models, helping to rationalize the biological activities of a series of compounds and guide the design of more potent and selective analogues.
| Computational Method | Predicted Property | Significance in Compound Design | Relevant Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, energy gap, dipole moment | Predicts chemical reactivity, kinetic stability, and polarity. | |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for H-bonding | Identifies reactive sites and potential for intermolecular interactions. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Interaction energies with solvent, solubility parameters | Predicts solubility and compatibility with other substances (e.g., excipients). | mdpi.com |
| Bond Dissociation Energy (BDE) Calculations | Stability towards autoxidation | Assesses the likelihood of forming potentially reactive impurities. | mdpi.com |
Mechanistic Studies of Novel Reactivity Patterns for this compound
A deep understanding of a molecule's reactivity is essential for its application in synthesis and materials science. Future research should include detailed mechanistic studies on this compound and its derivatives to uncover novel reactivity patterns. The presence of the ether oxygen, the C2-hydroxymethyl group, and the stereocenters at C2 and C5 suggests a rich and complex chemical behavior.
One area of interest is the reactivity of the tetrahydropyran (B127337) ring itself. Studies on the ring-opening reactions of tetrahydropyrans and the related tetrahydrofurans (THFs) can provide a model for investigation. For example, theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) could inspire experiments on the activation of the C-O bonds in the pyran ring of the title compound. Photochemical methods, which have been used to achieve ring expansion of smaller heterocycles like oxetanes to form tetrahydrofurans, could also be explored. DFT calculations can be instrumental in elucidating the reaction mechanisms of such transformations, determining whether they proceed via diradical or ionic pathways.
The reactivity of the 2-hydroxymethyl substituent is another key area. This primary alcohol can be a handle for a wide range of functional group transformations. Mechanistic studies could focus on how the adjacent stereocenter and the ring oxygen influence the rates and outcomes of these reactions, such as oxidations, esterifications, or conversions to leaving groups for nucleophilic substitution.
Exploration of Bioactive Applications beyond Current Scope at the Molecular Scaffold Level
The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, as it is a recurring motif in numerous natural products with diverse and potent biological activities. nist.gov This suggests that the this compound core structure is a promising starting point for the discovery of new bioactive compounds.
Future research should focus on using this compound as a central building block to generate libraries of derivatives for biological screening. nist.gov The ethyl groups at C2 and C5 and the hydroxymethyl group at C2 provide multiple points for diversification. By varying the substituents and their stereochemistry, chemists can explore a vast chemical space. The biological activity and structural diversity of natural products are often unsurpassed by synthetic libraries, making natural product-inspired scaffolds particularly valuable.
The fields of application are broad. For example, synthetic analogues of the marine natural product phloeodictine, which features a complex heterocyclic system, have shown potent antifungal activity. The tetrahydropyran motif is also central to polyether antibiotics and marine toxins. nist.gov By creating and screening a library of derivatives of this compound, it may be possible to identify novel leads for various diseases. This scaffold-based approach is a cornerstone of modern drug discovery.
Integration of Artificial Intelligence and Machine Learning in Compound Research and Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical research is conducted. These powerful computational tools can accelerate discovery by predicting reaction outcomes, planning synthetic routes, and identifying promising candidate molecules from vast virtual libraries. The future of research on this compound and its derivatives will be significantly enhanced by the integration of these technologies.
In the context of drug discovery, AI can be used to build predictive models for bioactivity and other crucial properties (e.g., toxicity, solubility). By screening virtual libraries of designed derivatives of this compound, these models can prioritize a smaller, more promising set of compounds for actual synthesis and testing. This data-driven approach avoids unnecessary loss of time and materials and accelerates the entire design-make-test-analyze cycle of medicinal chemistry. The synergy between AI algorithms and the chemical intuition of researchers promises a future of faster, more sustainable, and more innovative chemical science.
Q & A
Basic Question: What are the optimal synthetic routes for 2,5-Diethyltetrahydro-2H-pyran-2-methanol, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound typically involves functionalizing tetrahydropyran derivatives. For example, Diels-Alder reactions with ethyl vinyl ether and subsequent hydroxymethylation can yield the target structure . To optimize conditions, employ a Design of Experiments (DoE) approach, varying parameters like temperature (e.g., 60–120°C), solvent polarity (dioxane or THF), and catalyst/base ratios (e.g., KOH concentrations) . Statistical tools (e.g., ANOVA) help identify critical factors affecting yield and purity. Pilot-scale reactions should validate lab findings under controlled agitation and reflux conditions.
Basic Question: Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to resolve substituent positions and confirm diastereomeric ratios. Coupling constants (e.g., -values for axial/equatorial protons) clarify ring conformation .
- X-ray Crystallography : Ideal for absolute stereochemical determination if single crystals are obtainable.
- IR Spectroscopy : Identify hydroxyl (-OH) and ether (C-O-C) stretching vibrations to verify functional group integrity.
Cross-validate results with computational methods (e.g., DFT simulations) to resolve ambiguities.
Basic Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies should assess:
- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the hydroxymethyl group.
- Light Exposure : Use amber vials to avoid photodegradation, as pyran derivatives are prone to ring-opening under UV light .
- Humidity : Maintain <30% RH to prevent hydrolysis. Accelerated aging tests (40°C/75% RH for 4 weeks) can predict shelf-life. Monitor degradation via HPLC-MS for byproduct identification.
Advanced Question: How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening or nucleophilic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic vs. protic solvents).
- QSPR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on reactivity using Hammett constants or steric parameters. Validate predictions with small-scale kinetic studies.
Advanced Question: What strategies resolve contradictions in catalytic activity data across studies involving this compound?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Use advanced purification (e.g., preparative HPLC or simulated moving-bed chromatography) to isolate isomers or byproducts .
- Reaction Medium Differences : Compare solvent polarity (e.g., dielectric constants) and pH effects using controlled buffered systems.
- Catalyst Deactivation : Characterize catalysts (e.g., TEM for nanoparticle aggregation) post-reaction.
Meta-analyses of published data with standardized reporting (e.g., turnover frequency, TOF) can harmonize discrepancies.
Advanced Question: What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Methodological Answer:
- Membrane Separation : Use nanofiltration (MWCO 200–300 Da) to isolate the compound from smaller byproducts .
- Supercritical Fluid Chromatography (SFC) : Optimize CO-methanol co-solvent systems for high-resolution separation of diastereomers.
- Crystallization-Driven Purification : Screen solvents (e.g., ethyl acetate/hexane) and cooling rates to favor selective crystal growth. Monitor purity via chiral GC-MS.
Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate metabolic or degradation pathways of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce at the hydroxymethyl or ethyl groups via labeled precursors (e.g., -formaldehyde).
- Tracer Studies : Track degradation in microbial or environmental matrices using LC-MS/MS. Quantify intermediates (e.g., ring-opened dicarboxylic acids) to map pathways.
- Stable Isotope Probing (SIP) : Combine with metagenomics to identify microbial consortia involved in biodegradation.
Advanced Question: What role does steric hindrance from ethyl groups play in modulating the compound’s reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated ethyl groups to assess steric contributions.
- Molecular Mechanics (MM) Simulations : Calculate strain energies in transition states (e.g., during nucleophilic attack).
- Comparative Studies : Synthesize analogs with varying substituents (e.g., methyl vs. isopropyl) and correlate steric bulk with reaction yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
